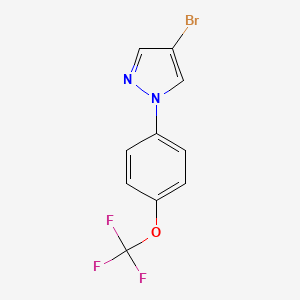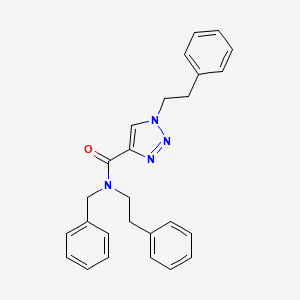
1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a phenyl group substituted with bromine, fluorine, and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluoro-4-nitrobenzene and pyrrolidine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions. A common method involves the nucleophilic substitution of the nitrobenzene derivative with pyrrolidine in the presence of a base such as potassium carbonate.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The pyrrolidine ring can undergo oxidation to form corresponding lactams or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Derivatives with different substituents replacing bromine or fluorine.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized forms of the pyrrolidine ring.
科学研究应用
1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modifying Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, or differentiation.
相似化合物的比较
1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine can be compared with similar compounds such as:
1-(5-bromo-2-nitrophenyl)pyrrolidine: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
1-(2-fluoro-4-nitrophenyl)pyrrolidine: Has a different substitution pattern on the phenyl ring, leading to variations in its chemical and biological properties.
1-(4-bromo-2-nitrophenyl)pyrrolidine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O2/c11-7-5-10(13-3-1-2-4-13)8(12)6-9(7)14(15)16/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRFXROGXPJAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2F)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24782879 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-piperidin-1-ylethyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]triazole-4-carboxamide](/img/structure/B6051855.png)
![N-{[5-chloro-7-(1H-indol-5-yl)-2,3-dihydro-1-benzofuran-2-yl]methyl}-2-(2-pyrimidinylthio)acetamide](/img/structure/B6051871.png)

![N-[3-(acetylamino)phenyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B6051889.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(3-chloro-2-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B6051896.png)

![1-[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]methanamine](/img/structure/B6051906.png)
![N-(3,4-dichlorophenyl)-4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazine-1-carboxamide](/img/structure/B6051910.png)
![1-[(3-Fluorophenyl)methyl]-4-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]pyrrolidin-2-one](/img/structure/B6051918.png)
![1-(4-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B6051928.png)
![4-{(1E)-3-[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]-1-propen-1-yl}-2-methoxyphenol](/img/structure/B6051938.png)
![3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B6051944.png)
![3-({5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}amino)-1-propanol](/img/structure/B6051948.png)
![diisopropyl 5-({[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B6051957.png)
